5-fluoro-N-methylpyrimidin-4-amine
Overview
Description
5-fluoro-N-methylpyrimidin-4-amine: is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Mechanism of Action
Mode of Action
It is known that fluorinated pyrimidines can inhibit enzymes like thymidylate synthase and dna topoisomerase 1 . They can also affect RNA modifying enzymes .
Biochemical Pathways
Fluorinated pyrimidines can perturb nucleic acid structure and dynamics, affecting various biochemical pathways . They can influence pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Result of Action
Fluorinated pyrimidines are known to have antitumor activity .
Biochemical Analysis
Biochemical Properties
5-fluoro-N-methylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions involves thymidylate synthase, an enzyme crucial for DNA synthesis. This compound inhibits thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP). This inhibition disrupts DNA replication and cell division, making the compound a potential candidate for anticancer therapies .
Additionally, this compound interacts with RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase. These interactions lead to the incorporation of the compound into RNA, affecting RNA stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cytotoxicity by disrupting DNA and RNA synthesis. This disruption leads to cell cycle arrest and apoptosis. The compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, this compound has been shown to inhibit the activity of DNA topoisomerase 1, an enzyme involved in DNA replication and transcription .
In normal cells, the compound’s effects are less pronounced but still significant. It can influence gene expression by incorporating into RNA and altering the function of RNA molecules. This can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of thymidylate synthase, as mentioned earlier. This inhibition is achieved by the formation of a covalent bond between the compound and the enzyme, resulting in a stable complex that prevents the enzyme from catalyzing the conversion of dUMP to TMP .
Another important mechanism is the incorporation of this compound into RNA. This incorporation disrupts RNA processing and function, leading to the inhibition of RNA-modifying enzymes such as TRMT2A and pseudouridylate synthase. These disruptions can affect various cellular processes, including protein synthesis and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours. The compound can undergo degradation over time, leading to the formation of inactive metabolites .
In vivo studies have demonstrated that the compound’s effects on cellular function can persist for several days after administration. Long-term exposure to this compound can result in sustained inhibition of DNA and RNA synthesis, leading to prolonged cytotoxicity and cell death .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and primarily affects rapidly dividing cells, such as cancer cells. At higher doses, this compound can induce significant toxicity in normal tissues, leading to adverse effects such as myelosuppression and gastrointestinal toxicity .
Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve therapeutic efficacy without causing excessive toxicity. These studies have also highlighted the importance of dose optimization to balance the compound’s anticancer activity with its potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nucleic acid metabolism. The compound is metabolized to its active form, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits thymidylate synthase. Additionally, this compound can be converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA .
The metabolism of this compound involves several enzymes, including dihydropyrimidine dehydrogenase (DPD), which is responsible for the initial catabolism of the compound. Variability in DPD activity among individuals can influence the compound’s pharmacokinetics and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can be distributed to different cellular compartments, including the nucleus and cytoplasm .
Binding proteins, such as thymidylate synthase, play a crucial role in the compound’s localization and activity. The interaction between this compound and these proteins can influence its distribution and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with specific biomolecules and cellular structures. The compound is known to localize to the nucleus, where it exerts its inhibitory effects on thymidylate synthase and RNA-modifying enzymes. Additionally, this compound can be found in the cytoplasm, where it interacts with RNA molecules and other cellular components .
Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments. These modifications can influence the compound’s activity and function within different cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-methylpyrimidin-4-amine typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 4-amino-5-fluoropyrimidine with methylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydroxide ions (OH-) in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-fluoro-N-methylpyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on nucleic acids and proteins. It helps in understanding the role of fluorine in biological systems and its impact on molecular interactions .
Medicine: Fluorinated pyrimidines are known for their anticancer properties, and this compound is being investigated for its potential as an anticancer agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials .
Comparison with Similar Compounds
5-fluorouracil: A widely used anticancer drug that also contains a fluorine atom in the pyrimidine ring.
5-fluoro-2’-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.
N-methylpyrimidin-4-amine: A non-fluorinated analog of 5-fluoro-N-methylpyrimidin-4-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group in the pyrimidine ring enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
5-fluoro-N-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLVEXYIJBURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.